3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine
Description
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine is a tertiary amine derivative featuring a 3-chlorophenyl group attached to a propane backbone substituted with two methyl groups at the 2-position. Its molecular formula is C₁₁H₁₆ClN, with an average molecular weight of 197.70 g/mol (calculated from , and 9). The compound’s structure confers significant steric hindrance due to the geminal dimethyl groups, which may influence its physicochemical properties, such as lipophilicity and solubility, as well as its reactivity in synthetic or biological contexts.
While direct pharmacological data for the target compound is absent in the provided evidence, structurally related analogs (e.g., fluorophenyl or mixed halogenated derivatives) suggest applications in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIHYZXHDVXXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3-chlorobenzaldehyde with a suitable amine under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid . The reaction proceeds smoothly to yield the desired amine with high efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). By inhibiting the reuptake of dopamine, the compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other substituted amphetamines and contributes to its stimulant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally and functionally relevant to 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine. Key differences in substituents, molecular properties, and research applications are summarized below:
Structural and Physicochemical Comparison
Biological Activity
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine, also known as 3-(4-Chlorophenyl)propan-1-amine, is a compound with a significant potential for biological activity due to its structural characteristics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula , featuring a chlorinated aromatic ring and a propylamine structure. The presence of the chlorine atom enhances its reactivity, which may influence its pharmacological properties.
While specific mechanisms for this compound are not fully elucidated, similar compounds have demonstrated various modes of action:
- Receptor Binding : Compounds with similar structures often bind with high affinity to multiple receptors, including neurotransmitter systems related to serotonin and norepinephrine.
- Histone Deacetylase Inhibition : Some derivatives have been shown to inhibit histone deacetylase (HDAC) enzymes, leading to increased acetylation of histones and subsequent modulation of gene expression .
Biological Activities
The biological activities associated with this compound can be categorized as follows:
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells such as HCT-116 cells. Studies indicate that it selectively inhibits cancer cell growth while sparing normal cells.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HCT-116 | 11 - 0.69 | Inhibition of proliferation |
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities against various pathogens. Research indicates potential for further exploration in this area.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound undergoes metabolism primarily in the liver. The compound's distribution within tissues is facilitated by various transporters and binding proteins. It is absorbed through passive diffusion or active transport mechanisms.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of compounds related to this compound:
-
Cancer Cell Proliferation Inhibition :
- A study demonstrated that at lower doses, the compound selectively inhibited cancer cell proliferation without significant toxicity to normal cells. This suggests a promising therapeutic index for cancer treatment applications.
- HDAC Inhibition :
Q & A
Basic Synthesis and Purification Methods
Q: What are the recommended synthetic routes for 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine, and how can impurities be minimized during purification? A: Synthesis typically involves a multi-step approach:
Friedel-Crafts Alkylation: Reacting 3-chlorobenzene with 2,2-dimethylpropanoyl chloride under anhydrous AlCl₃ catalysis to form the ketone intermediate.
Reductive Amination: Reducing the ketone to the amine using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate.
Purification:
- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 9:1 to 7:3) to isolate the amine from unreacted ketone and by-products.
- Recrystallization : Final purification via ethanol/water mixtures improves crystallinity and purity (>98% by HPLC) .
Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Alkylation | AlCl₃, 2,2-dimethylpropanoyl chloride | 0–5°C | 65–70 |
| Amination | NaBH₃CN, NH₄OAc | RT | 50–55 |
Structural Characterization Techniques
Q: Which analytical methods are most effective for confirming the structure of this compound? A:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, meta-coupled doublets), dimethyl groups (δ 1.2 ppm, singlet), and amine protons (δ 1.8 ppm, broad).
- ¹³C NMR : Quaternary carbons (C-Cl, δ 135 ppm) and methyl carbons (δ 25–30 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 198.1052 (C₁₁H₁₆ClN⁺) .
- X-ray Crystallography : Resolves spatial arrangement of the 3-chlorophenyl and dimethyl groups (if crystalline derivatives are available).
Biological Activity Profiling
Q: How can researchers design experiments to evaluate the biological activity of this compound? A:
- Receptor Binding Assays : Screen for affinity at serotonin/dopamine receptors (common targets for arylalkylamines) using radioligand displacement (e.g., [³H]spiperone for 5-HT₂A).
- Enzyme Inhibition Studies : Test inhibitory effects on monoamine oxidases (MAO-A/B) via fluorometric assays with kynuramine as substrate.
- Cellular Models : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in neuronal cell lines (e.g., SH-SY5Y) to explore neuroprotective or toxic effects .
Advanced Tip: Use structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing Cl with F or modifying the dimethyl group) to pinpoint pharmacophores.
Handling Data Contradictions in Pharmacological Studies
Q: How should researchers address discrepancies in reported biological activity data for this compound? A:
Validate Assay Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
Orthogonal Assays : Confirm results using multiple methods (e.g., fluorescence-based and radiometric assays for receptor binding).
Control for Stereochemistry : Verify enantiopurity (if applicable) via chiral HPLC, as impurities in racemic mixtures may skew results .
Example Contradiction:
- A study reports MAO-B inhibition (IC₅₀ = 10 µM), while another shows no activity. Possible causes: differences in enzyme source (human vs. rat) or assay buffer composition.
Computational Modeling for Mechanism Exploration
Q: What computational strategies can elucidate the interaction mechanisms of this compound with biological targets? A:
- Molecular Docking : Use AutoDock Vina to model binding poses in MAO-B or 5-HT receptors. The 3-chlorophenyl group may occupy hydrophobic pockets, while the amine forms hydrogen bonds.
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence.
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with activity trends .
Table 2: Docking Scores for Target Receptors
| Target | PDB ID | Docking Score (kcal/mol) |
|---|---|---|
| MAO-B | 2V5Z | -8.2 |
| 5-HT₂A | 6A93 | -7.5 |
Comparative Analysis with Structural Analogs
Q: How does the 3-chlorophenyl substitution influence activity compared to other halogenated analogs? A:
- Meta-Chloro vs. Para-Fluoro : The meta-Cl group enhances lipophilicity (logP = 2.8 vs. 2.2 for para-F), improving blood-brain barrier penetration but potentially increasing off-target binding.
- Dimethyl vs. Cyclopropane : The 2,2-dimethyl group reduces conformational flexibility, favoring selective receptor interactions over cyclopropane-containing analogs (e.g., 1-(3-chlorophenyl)cyclopropanamine) .
Key Finding:
- Meta-Cl derivatives show 2-fold higher 5-HT₂A affinity than para-F analogs, but lower MAO-B selectivity .
Stability and Storage Recommendations
Q: What are the optimal storage conditions to prevent degradation of this compound? A:
- Temperature : Store at -20°C in amber vials to avoid light-induced decomposition.
- Solvent : Dissolve in anhydrous acetonitrile or DMSO (with desiccant) to prevent hydrolysis of the amine group.
- Stability Monitoring : Conduct monthly HPLC checks; degradation products (e.g., oxidized ketones) should remain <5% over 12 months .
Ethical and Regulatory Compliance
Q: What regulatory guidelines apply to preclinical studies involving this compound? A:
- FDA Compliance : Document purity (>95%), endotoxin levels (<0.1 EU/mg), and absence of genotoxicity (Ames test).
- Ethical Approval : Required for in vivo studies (e.g., rodent models) under institutional animal care protocols.
- ECHA Reporting : Include detailed hazard data (e.g., acute toxicity, LD₅₀) in chemical safety assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
